BenchChemオンラインストアへようこそ!

Cyclohex-3-ene-1-sulfonamide

Medicinal chemistry Synthetic methodology Structure–activity relationships

Cyclohex-3-ene-1-sulfonamide (CAS 854913-14-7) delivers regiospecific 3-ene reactivity critical for Diels-Alder cycloadditions, epoxidations, and olefin-directed SAR elaboration—transformations inaccessible with the saturated or 2-ene isomers. Its dual sulfonamide and allylic olefin handles enable parallel synthesis of skeletally diverse sulfonamide arrays. As the minimal pharmacophoric core of picomolar NO/cytokine and γ-secretase inhibitors, it is a superior fragment-library choice. Supplied at ≥95% purity, it dissolves directly in DMSO for immediate biochemical or cell-based assays. Select the correct regioisomer to avoid failed synthetic routes or invalid SAR conclusions.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
CAS No. 854913-14-7
Cat. No. B1457347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-ene-1-sulfonamide
CAS854913-14-7
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)S(=O)(=O)N
InChIInChI=1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,7,8,9)
InChIKeyRFLIVPBDPCREEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohex-3-ene-1-sulfonamide (CAS 854913-14-7): Core Identity, Supplier Landscape & Comparator Space


Cyclohex-3-ene-1-sulfonamide (CAS 854913‑14‑7) is a small‑molecule cycloalkene sulfonamide building block with molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g mol⁻¹ . It comprises a primary sulfonamide group (–SO₂NH₂) attached to the 1‑position of a cyclohexene ring unsaturation at the 3‑position. The compound is commercially supplied by multiple vendors—including Enamine (cat. EN300‑119155), AKSci, Leyan, and ChemScene—at a typical minimum purity of 95 % . Its structural simplicity and dual functional handles (olefin + sulfonamide) position it as a versatile intermediate in medicinal chemistry and organic synthesis, yet its biological activity has not been independently profiled in the peer‑reviewed primary literature. The most relevant comparators are cyclohexanesulfonamide (saturated analog; CAS 2438‑38‑2), cyclohex‑2‑ene‑1‑sulfonamide (regioisomeric olefin; CAS 1597811‑12‑5), and cyclohex‑3‑ene‑1‑sulfonyl chloride (activated electrophile; CAS 854724‑91‑7).

Why Cyclohex-3-ene-1-sulfonamide Cannot Be Replaced by a Generic Cycloalkane Sulfonamide Without Risking Differential Reactivity


Within the cycloalkane‑sulfonamide chemical space, seemingly minor structural variations—saturation vs. unsaturation or double‑bond positional isomerism—profoundly alter reaction‑partner compatibility, conformational pre‑organization, and hydrogen‑bond‑donor/acceptor geometry [1]. The 3‑ene isomer possesses an allylic proton environment and an olefin that can participate in Diels–Alder cycloadditions, epoxidations, or transition‑metal‑catalyzed cross‑couplings, all of which are inaccessible to the fully saturated cyclohexanesulfonamide. The 2‑ene regioisomer, in contrast, places the double bond in conjugation with the sulfonamide‑bearing carbon, modifying the electrophilic character of the α‑position. Consequently, procurement decisions based solely on “a cyclohexane sulfonamide” can lead to failed synthetic routes, altered selectivity, or invalid structure–activity relationship (SAR) conclusions.

Quantitative Comparator Evidence for Cyclohex-3-ene-1-sulfonamide (CAS 854913-14-7): Structure, Physiochemical Properties & Scaffold-Class Benchmarks


Olefin Positional Isomerism: 3‑Ene vs. 2‑Ene Sulfonamide Conformational and Reactivity Differentiation

Cyclohex-3-ene-1-sulfonamide and its regioisomer cyclohex-2-ene-1-sulfonamide (CAS 1597811‑12‑5) share the identical molecular formula (C₆H₁₁NO₂S) and molecular weight (161.22 g mol⁻¹) . However, the double‑bond position dictates fundamentally different chemical reactivity: the 3‑ene isomer places the olefin remote from the sulfonamide‑bearing carbon, preserving the sulfonamide NH₂ as a freely rotating hydrogen‑bond donor/acceptor, whereas the 2‑ene isomer conjugates the double bond with the C1 center, altering the α‑carbon electrophilicity and restricting the conformational freedom of the sulfonamide group. This distinction is critical in scaffold‑hopping campaigns where the vector of the sulfonamide pharmacophore must be precisely controlled.

Medicinal chemistry Synthetic methodology Structure–activity relationships

Functional Group Differentiation: Sulfonamide vs. Sulfonyl Chloride at the 1‑Position

A common synthetic strategy converts cyclohex-3-ene-1-sulfonamide into its sulfonyl chloride counterpart (CAS 854724‑91‑7) for subsequent nucleophilic displacement. The two compounds differ markedly in hydrogen‑bond donor count (HBD = 2 for the sulfonamide vs. 0 for the sulfonyl chloride), hydrogen‑bond acceptor count (HBA = 2–3 depending on protonation state vs. HBA = 2 for the sulfonyl chloride), and molecular weight (161.22 g mol⁻¹ vs. 180.65 g mol⁻¹) . The sulfonamide form is suitable for direct biological screening and fragment‑based drug discovery, while the sulfonyl chloride is exclusively a synthetic intermediate that requires additional handling precautions (moisture sensitivity, lachrymatory properties).

Building block selection Parallel synthesis Medicinal chemistry

Saturation State Comparison: Cyclohex-3-ene-1-sulfonamide vs. Cyclohexanesulfonamide

The unsaturated cyclohex-3-ene-1-sulfonamide (C₆H₁₁NO₂S, MW = 161.22 g mol⁻¹) and its saturated analog cyclohexanesulfonamide (C₆H₁₃NO₂S, MW = 163.23 g mol⁻¹) differ by two hydrogen atoms (Δ MW = 2.01 g mol⁻¹) . Beyond mass, the olefin introduces conformational rigidity (sp² centers at C3 and C4) and provides a synthetic handle for further functionalization (e.g., epoxidation, dihydroxylation, hydrogenation). Cyclohexanesulfonamide, lacking this unsaturation, is a conformationally flexible scaffold that cannot undergo alkene‑specific transformations. In fragment‑based drug discovery, the slightly lower molecular weight and presence of an sp² center favor the 3‑ene isomer for libraries targeting flat, hydrophobic binding pockets.

Physiochemical property Medicinal chemistry Synthetic building block

Scaffold-Class Biological Precedent: Cyclohexene Sulfonamide Series as Picomolar-to-Nanomolar Inhibitors of NO and Cytokine Production

Although cyclohex-3-ene-1-sulfonamide itself lacks published direct IC₅₀ data, structurally related cyclohexene‑sulfonamide derivatives have demonstrated exceptional potency in cellular assays. In the alkyl 6‑(N‑substituted sulfamoyl)cyclohex‑1‑ene‑1‑carboxylate series, compound (R)‑(+)‑5n (TAK‑242) inhibited LPS‑stimulated NO production (IC₅₀ = 1.8 nM), TNF‑α (IC₅₀ = 1.9 nM), and IL‑6 (IC₅₀ = 1.3 nM) in mouse macrophages, with in vivo protection in an endotoxin shock model at doses as low as 0.3 mg kg⁻¹ i.v. [1]. The cyclohexene ring bearing a sulfonamide (or sulfamoyl) substituent at the appropriate position is a core pharmacophoric element in this series, establishing the scaffold class as biologically validated.

Anti‑inflammatory Sepsis Nitric oxide inhibition Cytokine modulation

Optimal Research & Industrial Use Cases for Cyclohex-3-ene-1-sulfonamide (CAS 854913-14-7) Based on Comparator Evidence


Fragment‑Based Drug Discovery Requiring a Conformationally Constrained, Hydrogen‑Bond‑Competent Sulfonamide Fragment

The compound’s low molecular weight (161.22 g mol⁻¹), presence of two hydrogen‑bond donors, and the conformational restriction imposed by the C3–C4 olefin make it suitable for fragment library inclusion . Unlike the fully saturated cyclohexanesulfonamide, the 3‑ene scaffold reduces the entropic penalty upon binding and allows subsequent olefin‑directed elaboration (e.g., SAR by catalog) .

Synthetic Elaboration via Alkene‑Specific Transformations to Access Diversified Sulfonamide Libraries

The double bond at the 3‑position provides a handle for Diels–Alder cycloadditions, epoxidation, dihydroxylation, or hydroboration that is absent in both cyclohexanesulfonamide and cyclohex-2-ene-1-sulfonamide [1]. This regiochemical advantage enables parallel synthesis of skeletally diverse sulfonamide arrays for high‑throughput screening.

Scaffold‑Hopping Starting Point in Anti‑Inflammatory or γ‑Secretase‑Targeted Medicinal Chemistry Programs

The cyclohexene‑sulfonamide core is a validated pharmacophoric element in picomolar NO/cytokine inhibitors (e.g., TAK‑242 series) and nanomolar γ‑secretase inhibitors [2][3]. Cyclohex-3-ene-1-sulfonamide serves as the minimal scaffold for exploring substituent effects on potency and selectivity in these target classes, particularly when the 1‑position sulfonamide is the key pharmacophore anchor.

Direct Procurement as a ‘Screening‑Ready’ Building Block for High‑Throughput Chemistry and Biology

With a minimum purity of 95 % from multiple commercial sources (Enamine, AKSci, Leyan, ChemScene) , cyclohex-3-ene-1-sulfonamide can be directly dissolved in DMSO and used in biochemical or cell‑based assays without additional purification, unlike its sulfonyl chloride analog which requires immediate conversion in situ .

Quote Request

Request a Quote for Cyclohex-3-ene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.